N,N-Diethyl-4-nitrosoaniline hydrochloride

Descripción general

Descripción

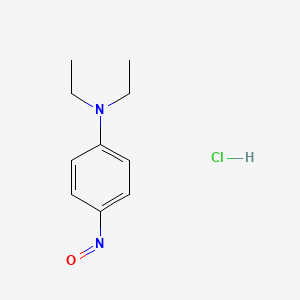

N,N-Diethyl-4-nitrosoaniline hydrochloride is a chemical compound with the molecular formula C10H14N2O · HCl and a molecular weight of 214.69 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by its nitroso group attached to an aniline ring, which is further substituted with diethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride typically involves the nitrosation of N,N-diethylaniline. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction is usually conducted at low temperatures to control the formation of the nitroso compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Diethyl-4-nitrosoaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroaniline derivatives.

Reduction: Formation of N,N-diethyl-4-aminophenyl derivatives.

Substitution: Formation of various substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Analytical Chemistry

N,N-Diethyl-4-nitrosoaniline hydrochloride is widely used as a reagent in analytical methods. Its ability to form colored complexes makes it useful for quantitative analysis of various substances.

- Detection of Singlet Oxygen : This compound reacts with singlet oxygen, leading to a bleaching effect that can be measured spectrophotometrically. This property is exploited in studies involving photodynamic therapy and oxidative stress research .

Pharmaceutical Research

In pharmaceutical applications, this compound serves as an intermediate in the synthesis of various drugs and as a potential agent for drug formulation.

- Nitrosamine Studies : Given its structure, it is often studied for its nitrosamine properties, which are relevant in assessing the safety of pharmaceutical products. Research has shown that nitrosamines can form during the synthesis of certain drugs, necessitating stringent quality control measures .

| Application | Findings | Reference |

|---|---|---|

| Drug Synthesis | Intermediate in the synthesis of various pharmaceuticals | PubChem |

| Safety Assessment | Evaluated for nitrosamine formation risks | EMA Report |

Agricultural Applications

This compound has been investigated for its potential use as a seed-dressing fungicide.

- Fungicidal Activity : Studies have demonstrated that this compound can effectively control fungal pathogens affecting crops, thereby enhancing agricultural productivity. For example, treatment with this compound has shown complete control over Tilletia caries, a wheat pathogen .

Case Study 1: Photodynamic Therapy

In a study focused on photodynamic therapy (PDT), this compound was utilized to detect singlet oxygen generation upon light exposure. The results indicated a significant correlation between the concentration of the compound and the degree of bleaching observed, providing insights into optimizing PDT protocols for cancer treatment.

Case Study 2: Quality Control in Pharmaceuticals

A pharmaceutical company implemented this compound as part of their quality control process to monitor nitrosamine levels in drug formulations. The method developed allowed for rapid detection and quantification, ensuring compliance with regulatory standards.

Mecanismo De Acción

The mechanism of action of N,N-Diethyl-4-nitrosoaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activities and signaling pathways. This interaction can result in various biological effects, including inhibition or activation of specific enzymes .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Diethyl-4-nitrosoaniline: Similar structure but without the hydrochloride group.

N,N-Dimethyl-4-nitrosoaniline: Similar structure with dimethyl groups instead of diethyl groups.

4-Nitrosoaniline: Lacks the diethyl substitution on the aniline ring.

Uniqueness

N,N-Diethyl-4-nitrosoaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

N,N-Diethyl-4-nitrosoaniline hydrochloride is a compound that has garnered attention in various fields, including organic chemistry, pharmacology, and toxicology. This article explores its biological activity, mechanisms of action, safety profiles, and implications for human health based on diverse research findings.

- Chemical Formula : CHNO

- Molecular Weight : 182.23 g/mol

- CAS Number : 137-24-2

- IUPAC Name : N,N-diethyl-4-nitrosoaniline

This compound acts primarily as a nitrosamine, a class of compounds known for their potential carcinogenic properties. The biological activity of nitrosamines is often linked to their ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage and subsequent mutations.

- Carcinogenicity : Studies have indicated that nitrosamines, including N,N-diethyl-4-nitrosoaniline, can undergo metabolic activation by cytochrome P450 enzymes. This process generates electrophilic species that can alkylate DNA bases, resulting in mutagenic lesions .

- Oxidative Stress : The compound has been shown to induce oxidative stress in various biological systems. It can generate reactive oxygen species (ROS), which further contribute to cellular damage and inflammation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cell lines:

- Cell Viability : In studies using human liver and lung cell lines, exposure to the compound resulted in decreased cell viability and increased apoptosis rates .

- DNA Damage : Comet assays revealed substantial DNA strand breaks in cells treated with nitrosamines, indicating genotoxicity .

In Vivo Studies

Animal studies have provided insights into the potential health risks associated with exposure to this compound:

- Carcinogenic Potential : Long-term exposure to N,N-diethyl-4-nitrosoaniline in rodent models has resulted in the development of tumors, particularly in the liver and lungs .

- Toxicological Profiles : Acute toxicity studies have shown that high doses can lead to respiratory distress and organ damage .

Safety and Regulatory Considerations

Given its biological activity and potential health risks, regulatory bodies have established guidelines for the safe handling and use of this compound:

- Hazard Classification : The compound is classified as a potential carcinogen and should be handled with care to prevent exposure through inhalation or skin contact .

- Limitations on Use : In pharmaceutical applications, strict limits are set for nitrosamine impurities in drug products due to their associated health risks .

Case Study 1: Occupational Exposure

A study investigating workers in industries utilizing N,N-diethyl-4-nitrosoaniline highlighted an increased incidence of respiratory ailments and cancers among exposed individuals compared to non-exposed cohorts. This underscores the need for stringent occupational safety measures.

Case Study 2: Environmental Impact

Research has shown that nitrosamines can contaminate water supplies through industrial discharge. Monitoring programs have detected N,N-diethyl-4-nitrosoaniline in wastewater effluents, raising concerns about environmental persistence and bioaccumulation .

Propiedades

IUPAC Name |

N,N-diethyl-4-nitrosoaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-3-12(4-2)10-7-5-9(11-13)6-8-10;/h5-8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDMBGNFOOXQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584300 | |

| Record name | N,N-Diethyl-4-nitrosoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53743-85-4 | |

| Record name | N,N-Diethyl-4-nitrosoaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-nitrosoaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.